3-clorobenceno carbaldehído oxima

Descripción general

Descripción

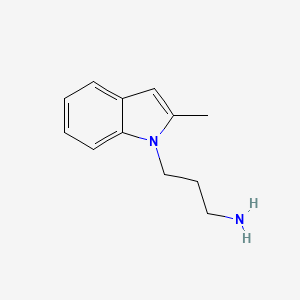

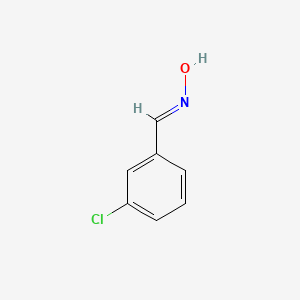

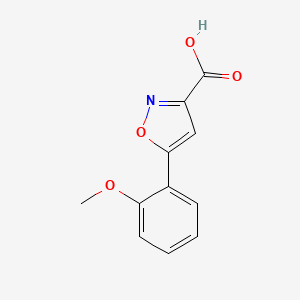

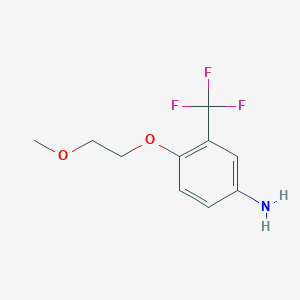

3-Chlorobenzaldehyde oxime is a chemical compound with the linear formula C7H6ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 3-Chlorobenzaldehyde oxime involves a suspension of 3-chlorobenzaldehyde and hydroxylamine hydrochloride in ethanol, containing sodium acetate. This mixture is heated under reflux for 3 hours . Another method involves the use of Bi2O3 in oxime synthesis under grinding condition .Molecular Structure Analysis

The molecular structure of 3-Chlorobenzaldehyde oxime is represented by the linear formula C7H6ClNO . It has a molecular weight of 155.585 .Chemical Reactions Analysis

Oximes, such as 3-Chlorobenzaldehyde oxime, are known to undergo various chemical reactions. For instance, a carbon-centered radical adds preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether . Oximes are also known to undergo bioorthogonal reactions with electrophilic carbonyl groups .Aplicaciones Científicas De Investigación

Química Medicinal

Las oximas, incluida la 3-clorobenceno carbaldehído oxima, son conocidas por sus amplias aplicaciones en la química medicinal . Se utilizan como antídotos para el envenenamiento por organofosforados (OP), que representa casi un millón de casos de envenenamiento cada año, lo que lleva a al menos 20.000 muertes en todo el mundo . Las oximas también se utilizan como fármacos e intermediarios para la síntesis de varios derivados farmacológicos .

Productos farmacéuticos

Las oximas son la clase más importante en química medicinal, conocidas por sus amplias aplicaciones como antídotos OP, fármacos e intermediarios para la síntesis de varios derivados farmacológicos . Los reactivadores o antídotos nerviosos basados en oximas comunes incluyen pralidoxima, obidoxima, HI-6, trimedoxima y metoxima .

Antibióticos

Las cefalosporinas basadas en oximas han surgido como una clase importante de fármacos con una eficacia mejorada y un amplio espectro de actividad antimicrobiana contra patógenos Gram-positivos y Gram-negativos . Entre los diversos derivados basados en oximas, cefuroxima, ceftizoxima, cefpodoxima y cefmenoxima son los antibióticos basados en oximas aprobados por la FDA .

Síntesis de O-acilhidroxamatos

Se desarrolló un método simple y eficiente para la síntesis de derivados de O-acilhidroxamato a partir de cloruros de oxima y ácidos carboxílicos . La reacción permite un acceso limpio y fácil a diversos O-acilhidroxamatos con altos rendimientos (hasta el 85%) .

Reacciones de activación C–H

Los O-acilhidroxamatos, que se pueden sintetizar a partir de cloruros de oxima, son muy efectivos y juegan un papel importante en las reacciones de activación C–H, lo que permite la producción de productos altamente regioselectivos .

Actividad antiinflamatoria

Se demostró que los derivados de oxima de β-acetoxi-17β-hidroxi-androst-5-eno, como la 3β-acetoxi-androst-5-eno-17 oxima, tienen actividad antiinflamatoria en un modelo de ratón de inflamación del oído .

Mecanismo De Acción

Target of Action

The primary target of oxime compounds, including 3-chlorobenzenecarbaldehyde oxime, is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands.

Mode of Action

Oxime compounds interact with their targets by reactivating AChE that has been inhibited by organophosphates . They do this by binding to the organophosphate moiety, thereby allowing AChE to resume its normal function.

Biochemical Pathways

The primary biochemical pathway affected by 3-chlorobenzenecarbaldehyde oxime is the cholinergic pathway . By reactivating AChE, oxime compounds restore the normal function of this pathway, which is critical for muscle function and various glandular secretions. The downstream effects include the normalization of muscle contractions and glandular activities.

Result of Action

The primary result of the action of 3-chlorobenzenecarbaldehyde oxime is the reactivation of AChE . This leads to the breakdown of excess acetylcholine in the synaptic cleft, thereby alleviating the symptoms of organophosphate poisoning, such as muscle weakness, excessive salivation, and convulsions.

Action Environment

The action of 3-chlorobenzenecarbaldehyde oxime, like other oxime compounds, can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier is a critical factor in its efficacy against organophosphate poisoning in the central nervous system . Additionally, factors such as temperature and pH could potentially affect the stability and efficacy of the compound.

Safety and Hazards

Direcciones Futuras

Oximes, including 3-Chlorobenzaldehyde oxime, have significant potential in various fields. For instance, they are being studied for their ability to cross the blood-brain barrier to treat organophosphorus poisoning . Additionally, they are being explored for their potential in the synthesis of antimicrobial hydroxamates and other pharmacological derivatives .

Propiedades

IUPAC Name |

(NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGODJOFVRYPMO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34158-71-9 | |

| Record name | Benzaldehyde, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B1353195.png)

![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)

![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)